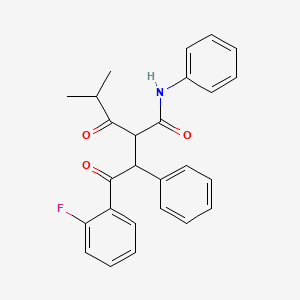
2-フルオロ-α-(2-メチル-1-オキソプロピル)-γ-オキソ-N,β-ジフェニル-ベンゼンブタンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
作用機序
Target of Action
The primary target of this compound, also known as the “2-fluro diketoatorvastatin derivative”, is likely to be the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in cholesterol biosynthesis, making it a key target for statins, a class of drugs used to lower cholesterol levels .
Mode of Action
The compound is expected to interact with its target, HMG-CoA reductase, in a manner similar to other statins. It selectively and competitively inhibits the enzyme, thereby preventing the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in cholesterol biosynthesis . This results in a decrease in cholesterol synthesis and an increase in the uptake of low-density lipoprotein (LDL) cholesterol from the bloodstream, ultimately leading to a reduction in blood cholesterol levels .
Biochemical Pathways
The compound affects the cholesterol biosynthesis pathway by inhibiting the conversion of HMG-CoA to mevalonate . This inhibition disrupts the production of several compounds involved in lipid metabolism and transport, including cholesterol, LDL, and very-low-density lipoprotein (VLDL) . The downstream effects include a decrease in the levels of these lipids in the bloodstream, which can reduce the risk of cardiovascular disease .
Pharmacokinetics
Statins are generally well absorbed orally, metabolized primarily by liver enzymes (particularly CYP3A4 and CYP2C9), and excreted via the bile and urine . The presence of a fluorine atom in the compound
準備方法
化学反応の分析
2-Fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenyl-benzenebutanamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include polar functional groups introduced or unmasked during phase I reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
Similar compounds include other antihistamines and impurities from the synthesis of related quinazoline derivatives . What sets 2-Fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenyl-benzenebutanamide apart is its specific structure and the unique synthetic pathway leading to its formation as an impurity .
生物活性
2-Fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenyl-benzenebutanamide, often referred to as a key intermediate in the synthesis of Atorvastatin, exhibits significant biological activity. This compound is characterized by its fluorinated structure, which enhances its pharmacological properties compared to non-fluorinated analogs. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
- Molecular Formula : C26H24FNO3
- Molecular Weight : 417.47 g/mol
- CAS Number : 125971-96-2
- IUPAC Name : 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide
The biological activity of this compound primarily stems from its role as an HMG-CoA reductase inhibitor, similar to Atorvastatin. The fluorine atom in its structure increases lipophilicity and metabolic stability, potentially enhancing its ability to modulate lipid metabolism.
Inhibition of Glycolysis
Recent studies have indicated that fluorinated compounds, including derivatives of glucose analogs, can significantly inhibit glycolytic pathways in cancer cells. Specifically, 2-Fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenyl-benzenebutanamide has been shown to affect hexokinase activity, a key enzyme in glycolysis:
- Potent Inhibition : The compound exhibits a strong inhibitory effect on hexokinase II (HKII), leading to reduced glycolytic flux in cancer cells.
- Enhanced Stability : The fluorination improves the compound's stability and uptake, allowing for effective action at lower doses and over extended periods.
Cytotoxicity Studies
In vitro studies have demonstrated that the compound possesses cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| A549 (Lung Cancer) | 5.4 | Significant reduction in viability |
| U87MG (GBM) | 3.8 | Enhanced effects under hypoxic conditions |
| MCF7 (Breast Cancer) | 6.5 | Moderate cytotoxicity observed |
Case Study 1: Glioblastoma Multiforme (GBM)
In a recent study focusing on GBM, the application of 2-Fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenyl-benzenebutanamide resulted in notable cytotoxicity. The compound was administered in varying concentrations, revealing a dose-dependent response that correlated with reduced cell proliferation and increased apoptosis markers.
Case Study 2: Metabolic Disorders
Another investigation assessed the impact of this compound on lipid profiles in hyperlipidemic models. Results indicated a significant decrease in total cholesterol and LDL levels, suggesting potential use in managing dyslipidemia.
特性
IUPAC Name |
2-[2-(2-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FNO3/c1-17(2)24(29)23(26(31)28-19-13-7-4-8-14-19)22(18-11-5-3-6-12-18)25(30)20-15-9-10-16-21(20)27/h3-17,22-23H,1-2H3,(H,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBJIYKHDMWMDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2F)C(=O)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













